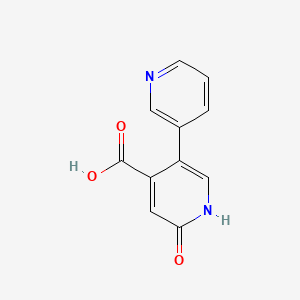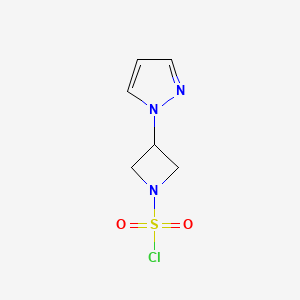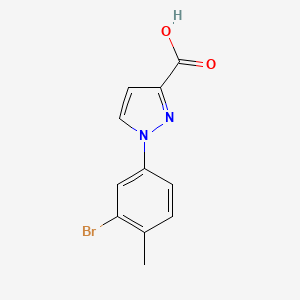![molecular formula C13H14F3NO2 B13635558 1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13635558.png)
1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of a suitable precursor, such as 3-(trifluoromethyl)benzaldehyde, with a pyrrolidine derivative.
Cyclization: The intermediate formed undergoes cyclization to form the pyrrolidine ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, use of catalysts, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions: 1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials.
Biological Studies: The compound is used in research to understand its interactions with biological systems and its potential therapeutic effects.
作用機序
The mechanism of action of 1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, potentially affecting their activity. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability.
類似化合物との比較
1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid: This compound shares the trifluoromethyl and carboxylic acid groups but has a pyrazole ring instead of a pyrrolidine ring.
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: This compound features a trifluoromethylphenyl group and a pyrazole ring, similar to the target compound.
Uniqueness: 1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is unique due to its specific combination of a pyrrolidine ring with a trifluoromethylphenyl group and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C13H14F3NO2 |
|---|---|
分子量 |
273.25 g/mol |
IUPAC名 |
1-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H14F3NO2/c1-17-6-10(11(7-17)12(18)19)8-3-2-4-9(5-8)13(14,15)16/h2-5,10-11H,6-7H2,1H3,(H,18,19) |
InChIキー |
UFCLWCCBJLETME-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C(C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride](/img/structure/B13635533.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride](/img/structure/B13635535.png)




